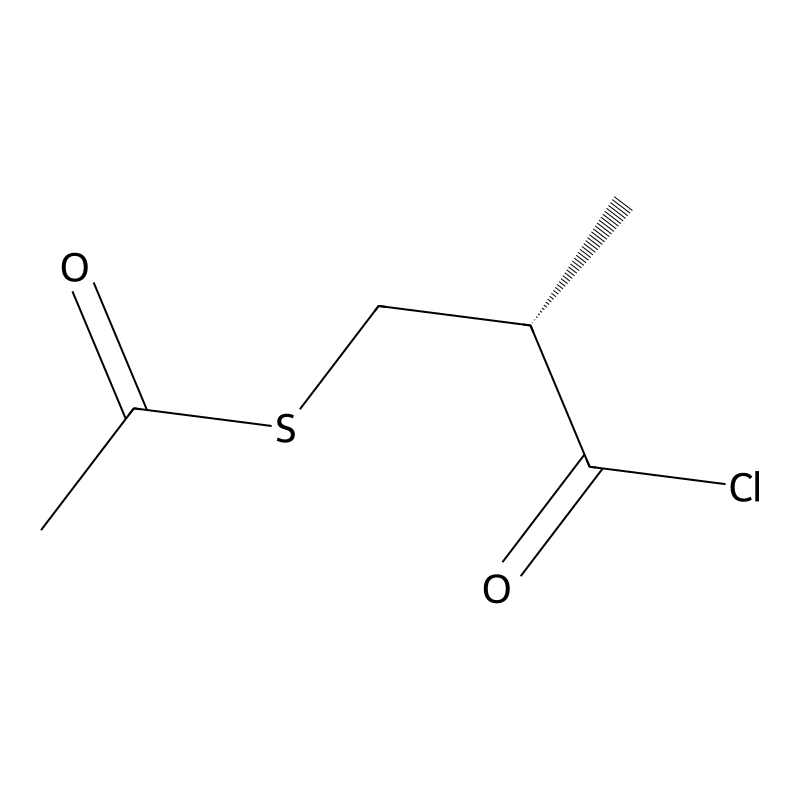

S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate is an organic compound characterized by its thioester functional group, which is a sulfur analog of an ester. The compound has the molecular formula C6H9ClO2S and a molecular weight of 180.65 g/mol. Its structure incorporates a chlorine atom, which differentiates it from similar compounds and affects its chemical reactivity and biological activity. This compound is also known by its IUPAC name, S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate, and is utilized in various synthetic and biochemical applications.

- Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

- Reduction: The carbonyl group can be reduced to form alcohols.

- Substitution: The thioester group can undergo nucleophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or alcohols for substitution reactions .

The biological activity of S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate is significant in various biochemical pathways. Thioesters are known to play crucial roles in metabolic processes, including fatty acid metabolism and the synthesis of coenzyme A derivatives. The presence of the chlorine atom may also influence its interaction with biological targets, potentially enhancing its reactivity or selectivity in bio

The synthesis of S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate can be achieved through several methods:

- From 3-Acetylthio-2-methylpropanoic Acid: This method involves the reaction of 3-acetylthio-2-methylpropanoic acid with thionyl chloride in a solvent such as benzene or toluene, typically at ambient temperature for several hours .

- Alternative Synthetic Routes: Other synthetic routes may involve different starting materials and conditions, allowing for flexibility in production depending on available resources and desired yields .

S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate has several applications:

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Biochemical Research: Its reactivity makes it useful in studying metabolic pathways involving thioesters.

- Pharmaceutical Development: Potential applications in drug design due to its unique structural features and biological activity .

Studies investigating the interactions of S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate with various biological systems have shown that its thioester group can participate in nucleophilic acyl substitution reactions. These interactions can lead to the formation of new compounds that might exhibit different biological activities or properties. Further research into these interactions could provide insights into its potential therapeutic uses or toxicological profiles .

Several compounds share structural similarities with S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| S-(3-Oxopropyl) ethanethioate | C5H8O2S | Lacks chlorine; used as a simpler thioester |

| S-(2-Methylpropyl) ethanethioate | C6H12O2S | Contains a branched alkyl group; different reactivity |

| S-(3-Chloro-2-methylpropionyl) chloride | C5H8ClO2 | Chlorinated derivative; used in similar synthetic routes |

| S-(3-Chloro-2-methylpropanoic acid | C5H9ClO2 | Acidic form; differs in functional group |

Uniqueness

The uniqueness of S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate lies in its specific combination of a thioester group with a chlorine atom attached to a methyl-substituted propyl chain. This configuration imparts distinct reactivity patterns and potential applications that differ from those of related compounds, making it particularly valuable in both synthetic chemistry and biochemistry .

IUPAC Naming Conventions and Stereochemical Designations

The IUPAC name S-[(2S)-3-chloro-2-methyl-3-oxopropyl] ethanethioate adheres to strict nomenclature rules, incorporating both structural and stereochemical descriptors. Key elements include:

- Parent Chain Identification: The ethanethioate moiety (CH3COS-) serves as the parent chain, with sulfur bonded to the acetyl group.

- Substituent Specification: The 3-chloro-2-methyl-3-oxopropyl group is attached via sulfur, forming a thioester.

- Stereochemical Designation: The (2S) descriptor indicates the absolute configuration of the stereogenic carbon at position 2 of the propyl chain, determined using the Cahn-Ingold-Prelog (CIP) priority system.

Table 1: Structural Features and Stereochemical Designation

The SMILES notation CC@@HC(=O)Cl explicitly defines the stereochemistry, with the @@ symbol denoting the (S)-configuration.

Comparative Analysis of CAS Registry Numbers and Synonyms

Multiple CAS registry numbers and synonyms exist due to variations in stereochemistry, synthesis routes, or naming conventions:

| CAS Registry Number | Synonyms | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 69570-39-4 | S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate | C6H9ClO2S | 180.65 |

| 64805-64-7 | 3-Acetylthio-2-methylpropionyl chloride | C6H9ClO2S | 180.65 |

| 70354-87-9 (Deprecated) | 3-Acetylthio-2-methylpropanoic acid chloride | C6H9ClO2S | 180.65 |

Key Observations:

- CAS 69570-39-4 is the primary identifier for the (S)-enantiomer, while 64805-64-7 refers to the same compound under alternative naming conventions.

- Deprecated CAS 70354-87-9 reflects nomenclature updates, emphasizing the importance of standardized naming.

- Synonyms such as Captopril Impurity 31 highlight its role in pharmaceutical synthesis.

Historical Context in Organosulfur Chemistry

Emergence in Pharmaceutical Synthesis

S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate gained prominence as a key intermediate in the synthesis of captopril, a landmark ACE inhibitor developed in the 1970s. Captopril’s structure incorporates a thiol group, which is often protected during synthesis using thioesters like this compound. The use of stereospecific thioesters ensures high enantiomeric purity, critical for drug efficacy.

Role in Organosulfur Research

The compound exemplifies advanced strategies in organosulfur chemistry, particularly in:

- Stereochemical Control: The (S)-configuration is preserved through selective synthesis methods, ensuring reproducibility in pharmaceutical applications.

- Functional Group Reactivity: The thioester group facilitates nucleophilic substitutions, enabling modular synthesis of sulfur-containing molecules.

- Impurity Profiling: As a captopril-related compound, it underscores the importance of stringent quality control in drug manufacturing.

Table 2: Applications in Organosulfur Chemistry

Molecular Structure Analysis

X-ray Crystallographic Data Interpretation

S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate exhibits a molecular formula of C₆H₉ClO₂S with a molecular weight of 180.65 g/mol [1] [2]. While specific X-ray crystallographic data for this exact compound is limited in current literature, the compound's structural characteristics can be inferred from its chemical formula and related compounds. The molecule contains two key functional groups: a thioester moiety (-SC(O)CH₃) and an acyl chloride group (C(O)Cl), connected by a chiral methyl-bearing carbon center [1] [2].

The compound possesses the CAS number 69570-39-4 for the S-enantiomer and contains an InChI key LUDPWTHDXSOXDX-BYPYZUCNSA-N [1] [2]. The stereochemistry is defined by the (S)-configuration at the chiral center, indicating a specific three-dimensional arrangement that distinguishes it from its (R)-enantiomer [1] [2]. Crystallographic analysis would reveal the exact bond lengths and angles, particularly the C-S bond distance in the thioester linkage and the C-Cl bond characteristics of the acyl chloride functionality.

Conformational Studies via Computational Modeling

Computational modeling approaches using density functional theory methods have been extensively applied to understand the conformational preferences of thioesters and related compounds [3] [4]. For S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate, conformational analysis would focus on the rotation around key bonds, particularly the C-S thioester bond and the central C-C bond connecting the two functional groups.

Studies on similar thioester systems using MP2 and DFT/B3LYP quantum chemical methods with 6-311++G** basis sets have shown that thioesters generally favor the OC-S-C cis, planar conformation [3] [4]. The barriers to rotation around the OC-S-C bond in comparable thioester systems have been calculated at 11-13 kcal/mol [3]. Molecular dynamics simulations would provide insights into the conformational flexibility at finite temperatures, revealing the populated conformers and their relative energies [5] [6].

The presence of both electron-withdrawing chlorine and carbonyl groups would influence the conformational landscape through both steric and electronic effects [3] [4]. Computational studies would reveal the preferred conformations around the chiral center and the relative orientations of the thioester and acyl chloride moieties.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, DEPT)

The ¹H nuclear magnetic resonance spectrum of S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate would exhibit characteristic signals corresponding to its distinct proton environments. The methyl group attached to the chiral center would appear as a doublet in the aliphatic region, typically around 1.2-1.5 ppm. The methine proton at the chiral center would manifest as a quartet due to coupling with the adjacent methyl group, appearing in the 3.5-4.5 ppm region due to deshielding by the adjacent chlorocarbonyl group [7].

The thioester methyl group would produce a singlet around 2.3-2.4 ppm, characteristic of acetyl groups in thioester systems [7] [8]. The methylene protons connecting the chiral center to the sulfur atom would appear as a complex multiplet around 3.0-3.2 ppm, showing deshielding effects from both the sulfur atom and the adjacent chiral center.

¹³C nuclear magnetic resonance analysis would reveal distinct carbon environments. The thiocarbonyl carbon would appear significantly downfield, typically around 190-200 ppm, characteristic of C=S functional groups in thioesters [9] [10]. The acyl chloride carbonyl carbon would appear around 170-180 ppm [11]. The chiral center carbon would manifest around 45-55 ppm, while the thioester methyl carbon would appear around 25-30 ppm [11] [12]. DEPT experiments would confirm the multiplicity of each carbon signal, distinguishing between CH₃, CH₂, and CH carbons.

Infrared Absorption Characteristics of Thiocarbonyl Groups

The infrared spectrum of S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate would display several diagnostic absorption bands. The C=O stretch of the acyl chloride group would appear as a strong, sharp peak around 1790-1810 cm⁻¹, characteristic of acid chlorides [13] [14] [15]. This frequency is higher than typical ketones or esters due to the electron-withdrawing effect of the chlorine atom.

The thiocarbonyl (C=S) stretching vibration would appear in the region of 1180-1200 cm⁻¹, based on studies of similar thioester systems [16] [17] [18] [19]. This absorption is generally less intense than carbonyl stretches but remains diagnostically useful. The C=S stretching frequency in thioesters linked to elements other than nitrogen typically falls in the range of 1025-1225 cm⁻¹ [19] [20].

Additional characteristic absorptions would include C-S stretching vibrations around 600-700 cm⁻¹, C-Cl stretching around 750-850 cm⁻¹, and various C-H bending and stretching modes [16] [17]. The thioester C-S-C antisymmetric and symmetric stretches would contribute to the spectral complexity in the 1000-1300 cm⁻¹ region [13] [15].

Thermodynamic Behavior

Melting Point/Range Determination

Limited experimental data exists for the specific melting point of S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate. Related compounds in the ethanethioate family show varying melting points depending on the substituents. The calculated boiling point for the racemic mixture is reported as 229.078°C at 760 mmHg [2] [21], with a flash point of 92.344°C [2] [21] [22]. The calculated density is 1.224 g/cm³ [2] [21].

The presence of both polar functional groups (thioester and acyl chloride) and the chiral center would influence the crystal packing and intermolecular interactions, affecting the melting behavior. The compound's melting point would likely fall within the range typical for similar molecular weight thioesters, generally between 40-80°C, though the acyl chloride functionality may lower this due to reduced intermolecular hydrogen bonding capability compared to compounds with hydroxyl or amine groups.

Solubility Profile in Polar vs. Nonpolar Solvents

The solubility profile of S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate would be influenced by its dual nature containing both polar and nonpolar characteristics. The compound contains polar functional groups (C=O and C=S) that can engage in dipole-dipole interactions and potentially weak hydrogen bonding as acceptors, while the hydrocarbon backbone provides lipophilic character .

In polar solvents such as acetone, acetonitrile, and chloroform, the compound would exhibit good solubility due to favorable interactions between the polar functional groups and solvent molecules [3] [4]. Studies on similar thioester systems have demonstrated that cis conformations are prevalent in these polar solvents [3] [4]. The calculated LogP value of 1.667 for related compounds suggests moderate lipophilicity [22].

In nonpolar solvents such as hexane or cyclohexane, solubility would be limited due to the compound's polar functional groups. However, the presence of the organic backbone would allow for some solubility in moderately polar solvents like diethyl ether or dichloromethane. The solubility in aqueous systems would be minimal due to the hydrophobic character of the molecule and the absence of strongly hydrophilic groups capable of effective water solvation [24].